N-{4-[chloro(difluoro)methoxy]phenyl}-3-[4-(3-chlorophenyl)piperazin-1-yl]propanamide
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Overview
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorodifluoromethoxy group and a chlorophenyl piperazine moiety. It is often studied for its potential pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(chlorodifluoromethoxy)aniline with 3-chlorophenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE
- N-[2-(4-(4-CHLOROPHENYL)PIPERAZIN-1-YL)ETHYL]-3-METHOXYBENZAMIDE
Uniqueness
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities
This detailed article provides a comprehensive overview of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H21Cl2F2N3O2 |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-3-[4-(3-chlorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C20H21Cl2F2N3O2/c21-15-2-1-3-17(14-15)27-12-10-26(11-13-27)9-8-19(28)25-16-4-6-18(7-5-16)29-20(22,23)24/h1-7,14H,8-13H2,(H,25,28) |
InChI Key |
AJFQEGSKNVDFTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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